hCA XII-IN-2c
Description
Properties
Molecular Formula |
C16H17N3O2 |
|---|---|
Molecular Weight |
283.33 |
IUPAC Name |
Methyl 3-(1-isopropyl-1H-indol-3-yl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H17N3O2/c1-10(2)19-9-12(11-6-4-5-7-15(11)19)13-8-14(18-17-13)16(20)21-3/h4-10H,1-3H3,(H,17,18) |
InChI Key |
TUZFGQFWBUTVGZ-UHFFFAOYSA-N |
SMILES |
O=C(C1=CC(C2=CN(C(C)C)C3=C2C=CC=C3)=NN1)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
hCA XII-IN-2c; hCA-XII-IN-2c; hCAXII-IN-2c |
Origin of Product |
United States |
Discovery and Initial Characterization of Hca Xii in 2c
Origin and Context of hCA XII-IN-2c Identification
The identification of this compound is situated within the broader effort to discover potent and selective inhibitors of human carbonic anhydrase isoforms, particularly those associated with disease states like cancer. nih.govnih.govnih.gov Research in this field often focuses on developing compounds that can selectively target specific hCA isoforms while sparing others that are essential for normal physiological functions. mdpi.comtandfonline.com The need for selective inhibitors is highlighted by the fact that traditional carbonic anhydrase inhibitors, such as sulfonamides, can lack isoform selectivity, potentially leading to undesirable side effects due to the inhibition of ubiquitous isoforms like hCA I and hCA II. nih.govnih.govtandfonline.com The exploration of novel chemical scaffolds and modifications to existing ones is a key strategy in identifying compounds with improved selectivity profiles. nih.govnih.gov this compound emerged from such research endeavors aimed at finding compounds with favorable inhibitory activity against hCA XII. medkoo.com
Synthetic Pathways and Methodologies for this compound
While specific detailed synthetic pathways for this compound are not extensively described in the provided snippets, the general approaches for synthesizing carbonic anhydrase inhibitors, particularly those based on various scaffolds, are discussed. The synthesis of such inhibitors often involves established organic chemistry methodologies. For instance, the preparation of sulfonamide derivatives, a common class of CA inhibitors, can involve reactions between amino-containing aromatic sulphonamides and anhydrides. nih.gov Other synthetic strategies involve incorporating different chemical moieties, such as coumarin (B35378) groups or piperazine (B1678402) scaffolds, onto a base structure to confer desired inhibitory properties and selectivity. mdpi.comtandfonline.comrsc.org The synthesis of novel series of compounds is typically followed by characterization using spectroscopic techniques like 1H-NMR, 13C-NMR, MS, and FTIR, as well as elemental analysis, to confirm their chemical structures. tandfonline.comrjraap.com Given that this compound is identified as Methyl 3-(1-isopropyl-1H-indol-3-yl)-1H-pyrazole-5-carboxylate medkoo.com, its synthesis would likely involve the construction of the pyrazole (B372694) and indole (B1671886) ring systems and their subsequent coupling, followed by the addition of the methyl carboxylate group.
Primary Enzymatic Inhibition Profile of this compound
The primary enzymatic inhibition profile of a compound like this compound is determined by evaluating its ability to inhibit the catalytic activity of hCA enzymes, particularly the target isoform hCA XII, and comparing this activity against other relevant isoforms. sigmaaldrich.comresearchgate.net This is typically assessed using in vitro enzyme inhibition assays, such as the stopped-flow CO2 hydrase assay. mdpi.comwindows.netresearchgate.net
Determination of Inhibition Constants (Ki) against hCA XII
The potency of an inhibitor against a specific enzyme is quantified by its inhibition constant (Ki). A lower Ki value indicates a higher potency of the inhibitor. Research has shown that this compound is a potent inhibitor of human carbonic anhydrase XII. medkoo.com One source indicates that a carbonic anhydrase IX/XII inhibitor, referred to as hCAXII-IN-2 (compound 5i), which may be related or identical to this compound, exhibits a Ki value of 84.2 nM against hCA XII. medchemexpress.com Another source, potentially referring to the same or a similar compound, reports a Ki of 5.7 nM for a selective hCA IX and hCA XII inhibitor against hCA XII. sigmaaldrich.com These values highlight the nanomolar range potency of this compound or related compounds against hCA XII.
| Compound/Reference | hCA XII Ki (nM) |
| hCAXII-IN-2 (compound 5i) medchemexpress.com | 84.2 |
| Selective hCA IX/XII Inhibitor sigmaaldrich.com | 5.7 |
Initial Assessment of Isoform Selectivity (e.g., versus hCA I, hCA II, hCA IX)
Isoform selectivity is a critical aspect of characterizing a carbonic anhydrase inhibitor to minimize off-target effects. Studies evaluating the selectivity of this compound or related compounds typically include testing against hCA I, hCA II (ubiquitous cytosolic isoforms), and hCA IX (another tumor-associated isoform). sigmaaldrich.comnih.gov
Research on hCAXII-IN-2 (compound 5i) indicates that it is also an inhibitor of hCA IX, with a Ki value of 268.5 nM. medchemexpress.com Furthermore, this compound shows less activity against hCA I and hCA II. medchemexpress.com The selective hCA IX and hCA XII inhibitor mentioned earlier, with a Ki of 5.7 nM for hCA XII, demonstrated Ki values of 23.4 nM for hCA I and 15 nM for hCA II. sigmaaldrich.com These data suggest that this compound or related compounds exhibit a degree of selectivity for hCA XII and hCA IX over hCA I and hCA II. sigmaaldrich.com
| Compound/Reference | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| hCAXII-IN-2 (compound 5i) medchemexpress.com | Less active | Less active | 268.5 | 84.2 |
| Selective hCA IX/XII Inhibitor sigmaaldrich.com | 23.4 | 15 | 0.9 | 5.7 |
Note: "Less active" indicates Ki values are higher than those for hCA IX and hCA XII, suggesting lower potency.
The assessment of isoform selectivity is crucial for determining the potential therapeutic window of a compound and its likelihood of causing off-target side effects. The observed selectivity for tumor-associated isoforms (hCA IX and hCA XII) over the ubiquitous cytosolic isoforms (hCA I and hCA II) is a desirable characteristic for potential anticancer agents targeting hypoxic tumors. mdpi.comtandfonline.com
Advanced Structure Activity Relationship Sar Studies for Hca Xii in 2c and Analogues
Elucidation of Key Structural Determinants for hCA XII Inhibition
The inhibitory potency of hCA XII-IN-2c and its analogues is intricately linked to their molecular architecture. Specific structural features have been identified as crucial for effective inhibition of the hCA XII isoform.
Role of the Heteroaryl-pyrazole Carboxylic Acid Scaffold
The heteroaryl-pyrazole carboxylic acid scaffold forms the fundamental framework of a novel class of hCA XII inhibitors, including the notable compound this compound. nih.govunipr.it This scaffold has been the subject of extensive research to develop selective inhibitors for specific carbonic anhydrase (CA) isoforms. nih.gov A series of compounds featuring a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid structure were synthesized and assessed for their ability to selectively inhibit hCA XII. nih.gov
The development of these derivatives was a strategic effort to create non-sulfonamide CA inhibitors with better selectivity and lower toxicity, marking a shift from conventional inhibitor designs. vulcanchem.com The indole (B1671886) ring system, with lipophilic substituents on the indole nitrogen, combined with a carboxylic acid group, provides an ideal mix for potent hCA XII inhibition. vulcanchem.com
X-ray crystallography and computational modeling have revealed that this chemical class interacts with the zinc ion in the active site indirectly, distinguishing its mechanism from other non-classical inhibitors. nih.govunipr.it This unique interaction is a key aspect of its inhibitory function. nih.gov
Impact of Substituent Modifications on Inhibitory Potency
Modifications to the substituents on the indole and pyrazole (B372694) rings of the core scaffold have a significant impact on the inhibitory potency against hCA XII. nih.govunipr.it Research involving the variation of substituents at the nitrogen atoms of both the indole and pyrazole rings, as well as the esterification of the carboxylic acid group, has been conducted to enhance the inhibition profile towards hCA IX and hCA XII. unipr.it
Among the synthesized analogues, compound 2c (this compound) emerged as the most potent inhibitor of hCA XII, with a Ki value of 0.21 μM. nih.govvulcanchem.com This makes it one of the most effective non-sulfonamide based inhibitors for this particular isoform. nih.govvulcanchem.com Interestingly, the inhibitory profile showed no significant differences between the acidic and ester forms of the compounds. nih.govunipr.it
Structural Features Governing hCA XII Isoform Selectivity
Achieving selectivity for the target isoform hCA XII over other isoforms, particularly the ubiquitous cytosolic isoforms hCA I and II, is a critical challenge in the development of CA inhibitors to minimize off-target effects. mdpi.com The structural characteristics of this compound and its analogues play a pivotal role in dictating their isoform selectivity.
Identification of Motifs Promoting or Diminishing Selectivity
Specific structural motifs have been identified that either enhance or reduce the selectivity of these inhibitors for hCA XII. For instance, the N-methylation of the pyrazole ring has been shown to be a relevant modification for improving selectivity. nih.gov Comparing compounds 2a and 2d , which differ only by the N-methylation on the pyrazole ring, revealed a significant difference in their selectivity profiles. Compound 2a exhibited a selectivity for hCA XII over hCA II that was approximately 10-fold higher than that of 2d . nih.gov
The nature of the substituent on the aryl or hetaryl moiety, introduced via the starting aldehyde in the synthesis, is a primary determinant of both potency and isoform selectivity. nih.gov For example, certain moieties like 2-methoxy-4-nitrophenyl and 2,3,5,6-tetrafluorophenyl, when part of a 4-aminoethyl-benzenesulfonamide scaffold, lead to the best hCA XII inhibitors with high selectivity. nih.gov In contrast, Schiff bases derived from sulfanilamide (B372717) and 3-fluorosulfanilamide were found to be less active. nih.gov
Mechanistic Investigations of Hca Xii in 2c Inhibition
Elucidation of Binding Modes within the hCA XII Active Site
The active site of hCA XII is a well-characterized pocket containing a catalytic zinc ion essential for the enzyme's function. uni.luchemicalbook.com Inhibitors can interact with this active site in various ways, primarily through coordination to the zinc ion and interactions with surrounding amino acid residues. chemicalbook.comsigmaaldrich.comuni.lusigmaaldrich.com
Hydrogen Bonding and Hydrophobic Interactions with Active Site Residues
Beyond zinc coordination, inhibitors also establish crucial interactions with amino acid residues lining the hCA XII active site cavity. sigmaaldrich.comuni.lu These interactions include hydrogen bonds, which form between polar groups on the inhibitor and polar residues in the active site, and hydrophobic interactions, which occur between nonpolar regions of the inhibitor and hydrophobic residues in the pocket. sigmaaldrich.com The specific network of hydrogen bonds and hydrophobic contacts contributes significantly to the affinity and selectivity of an inhibitor for hCA XII. Molecular modeling studies of other hCA XII inhibitors have revealed interactions with residues such as Thr200, Asn62, and His94. The indole (B1671886) and isopropyl moieties of hCA XII-IN-2c are likely candidates for engaging in hydrophobic interactions with lipophilic regions of the hCA XII active site. The ester and pyrazole (B372694) functionalities could potentially participate in hydrogen bonding with polar residues.
Computational Methodologies in the Research of Hca Xii in 2c
Molecular Docking Simulations for Binding Pose Prediction
Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand within the active site of a protein and to estimate the binding affinity. nih.govuni.luuni.lu In the context of hCA XII, docking simulations are employed to understand how potential inhibitors interact with the enzyme's catalytic site, particularly with the crucial zinc ion and surrounding amino acid residues. uni.luuni.lu
Docking studies can reveal key interactions such as hydrogen bonds, hydrophobic contacts, and coordination with the zinc ion, which are essential for inhibitory activity. uni.luuni.lu For instance, studies on various hCA XII inhibitors have shown interactions with residues like Asn64, Thr200, and the catalytic Zn²⁺ ion. uni.lu Some compounds have demonstrated promising binding scores in docking simulations, suggesting favorable interactions with the hCA XII active site. uni.luuni.lu The rigid receptor docking technique, where the protein is kept rigid while the ligand is flexible, is one approach used in these studies. uni.lu
Molecular Dynamics (MD) Simulations for Ligand-Enzyme Stability and Interaction Dynamics
Molecular dynamics simulations are used to study the time-dependent behavior of a molecular system, providing insights into the stability of the ligand-enzyme complex and the dynamics of their interactions. nih.govchemicalbook.comuni.lu Unlike static docking, MD simulations account for the flexibility of both the protein and the ligand, offering a more realistic representation of their interactions in a dynamic environment.
Pharmacophore Modeling for De Novo Design and Virtual Screening
Pharmacophore modeling involves creating a 3D representation of the essential features that a set of ligands must possess to bind to a target receptor. nih.govchemicalbook.comuni.lu These features can include hydrogen bond acceptors, donors, hydrophobic centers, and ionizable groups. Pharmacophore models can be generated based on known active ligands (ligand-based) or the structure of the binding site (structure-based). chemicalbook.com
Pharmacophore models are valuable tools for virtual screening large databases of chemical compounds to identify potential new inhibitors with the desired interaction properties. nih.govchemicalbook.comuni.lu They can also be used in de novo design to generate novel molecular structures that are likely to bind to the target. For hCA XII inhibitors, pharmacophore models have highlighted the importance of features like aromatic hydrophobic centers and hydrogen bond acceptors for potent activity. uni.lu Applying these models to chemical databases has led to the identification of numerous hit molecules for further evaluation. nih.govchemicalbook.com
Quantum Mechanical (QM) and Hybrid QM/MM Approaches for Electronic Interactions
Quantum mechanical (QM) calculations provide a detailed description of the electronic structure and properties of molecules, which is crucial for understanding the nature of interactions within the active site, especially those involving the catalytic zinc ion. uni.lu Density Functional Theory (DFT) is a common QM method used to investigate orbital energies and electronic distributions of inhibitors, providing insights into their potential interactions and inhibitory efficiency. uni.lu
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches combine the accuracy of QM for the chemically active region (e.g., the ligand and the metal ion in the active site) with the computational efficiency of MM for the rest of the protein and solvent. These methods are particularly useful for studying complex systems like metalloenzymes, where the electronic interactions with the metal ion are critical. uni.lu QM/MM can provide a more accurate description of the interactions between the inhibitor and the hCA XII active site, including polarization effects and charge transfer, which are not fully captured by classical force fields used in standard MD or docking simulations.
Free Energy Calculations (e.g., MMGBSA) for Binding Affinity Estimation
Free energy calculations aim to quantify the binding affinity between a ligand and a protein, providing a more accurate estimation compared to simple docking scores. nih.govchemicalbook.comuni.lu The Molecular Mechanics Generalized Born Surface Area (MMGBSA) method is a popular approach for estimating binding free energies from molecular dynamics trajectories or minimized docked poses. uni.lu
MMGBSA calculates the binding free energy as the difference in free energy between the complex and the separated protein and ligand, taking into account contributions from molecular mechanics energies (bonded and non-bonded) and solvation free energies (polar and non-polar). uni.lu Negative binding energy values calculated by MMGBSA indicate favorable and stable interactions. uni.lu These calculations are often used to re-score the results of virtual screening or docking studies, helping to prioritize compounds with potentially higher binding affinities for experimental testing. nih.govchemicalbook.com Studies on hCA XII inhibitors have utilized MMGBSA to support the potential of identified compounds as effective inhibitors. uni.lu
Advanced Analytical and Structural Characterization Techniques Applied to Hca Xii in 2c Research
X-ray Crystallography of hCA XII-Inhibitor Complexes
X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structure of protein-inhibitor complexes at atomic resolution. For carbonic anhydrases, this method has been instrumental in understanding how inhibitors bind to the active site and in guiding the rational design of new, more selective compounds.
While a specific crystal structure for hCA XII-IN-2c may not be publicly available, the binding mode for its chemical class has been inferred from structural studies of analogous compounds with various CA isoforms. vulcanchem.com For instance, the binding mechanism of this heteroaryl-pyrazole carboxylic acid series was illuminated by the 1.2 Å resolution crystal structure of a representative compound in complex with hCA II. vulcanchem.com
In a typical crystallographic study of a CA-inhibitor complex, the target enzyme, such as hCA II or a CA XII-mimic, is co-crystallized with the inhibitor. nih.govrsc.org This involves mixing a concentrated protein solution with the inhibitor and a precipitant solution under specific conditions to promote crystal growth. rsc.orgpnas.org Crystals are then exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map, which reveals the atomic arrangement of the protein and the bound inhibitor. nih.govpnas.org
Studies on various inhibitors complexed with hCA II and hCA XII have revealed key interaction points. For sulfonamide-based inhibitors, the sulfonamide moiety typically coordinates directly with the catalytic zinc ion in the active site. rsc.org The inhibitor's tail region then extends into the active site cavity, forming hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, such as Thr199, His64, Val121, and Leu198. rsc.org
In contrast, non-classical inhibitors like this compound are understood to bind differently, producing an indirect interference with the zinc ion. vulcanchem.com Docking studies based on crystallographic data suggest that this compound fits within a binding pocket formed by 13 residues, where it establishes strong hydrogen bonds, notably with His96 and Thr200. vulcanchem.com X-ray crystallographic analysis of related compounds confirms that subtle differences in the active site residues between CA isoforms, particularly at positions 92 and 131, dictate the inhibitor's binding position and affinity, thereby influencing its selectivity. researchgate.net
Table 1: Representative X-ray Crystallography Data for hCA-Inhibitor Complexes
| PDB ID | Target Isoform | Inhibitor Class | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| 6XXT | hCA II | Benzenesulfonamide | 1.05 | Canonical binding of the sulfonamide to the zinc ion; tail group recognizes the middle/top area of the active site. pdbj.orgrcsb.org |
| 5E2K | hCA II | 4-Arylbenzenesulfonamide | Not specified | Potent inhibition of hCA XII by this class of compounds was demonstrated. rcsb.org |
| 8RNS | hCA XII-mimic | Biguanide-containing Aryl Sulfonamide | Not specified | Inhibitor tail interacts with Thr199 and His64 via water bridges. rsc.org |
Spectroscopic Methods for Ligand-Target Interactions
Spectroscopic techniques are vital for characterizing the binding kinetics and structural features of inhibitor-enzyme interactions in solution, complementing the static picture provided by crystallography.
The stopped-flow technique is the gold standard for measuring the kinetics of CA-catalyzed CO₂ hydration and evaluating the potency of inhibitors. tandfonline.com This method allows for the observation of rapid enzymatic reactions that occur on a millisecond timescale. rsc.org
In the assay, a solution of the enzyme (e.g., hCA XII) is rapidly mixed with a CO₂-saturated solution in a buffered system containing a pH indicator, such as phenol (B47542) red. rsc.orgd-nb.info The hydration of CO₂ produces bicarbonate and a proton, causing a drop in pH, which is monitored as a change in the indicator's absorbance at a specific wavelength (e.g., 557 nm). rsc.org The initial rate of this reaction is measured over a short period (10–100 seconds). rsc.org
By performing the assay with varying concentrations of the inhibitor, its inhibition constant (Kᵢ) can be determined. mdpi.com The Kᵢ value represents the concentration of inhibitor required to reduce the enzyme's activity by half and is a direct measure of its potency. For this compound, this method established a potent Kᵢ value of 0.21 μM against hCA XII. vulcanchem.com The assay is crucial for comparing the effectiveness of different inhibitors and determining their selectivity across various CA isoforms. tandfonline.compreprints.org
Table 2: Kinetic Parameters for hCA XII Determined by Stopped-Flow Assay
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| kcat/Km | (3.4 ± 0.3) × 10⁷ M⁻¹s⁻¹ | 25°C, pH 7.1 | nih.govresearchgate.net |
| kcat | (4.0 ± 1.7) × 10⁵ s⁻¹ | 25°C, pH 8.0 | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organic molecules like this compound in solution. Techniques such as ¹H-NMR and ¹³C-NMR are routinely used to confirm the identity and purity of newly synthesized inhibitors by providing detailed information about the chemical environment of each proton and carbon atom in the molecule. nih.govresearchgate.net
Beyond simple characterization, NMR can also be used to study protein-ligand interactions. d-nb.info By comparing the NMR spectra of the free inhibitor with the spectra of the inhibitor bound to the enzyme, researchers can identify which parts of the molecule are involved in the binding interaction. Changes in chemical shifts or the broadening of signals upon binding can map the interaction interface. Furthermore, advanced NMR techniques can provide insights into the dynamic nature of the enzyme's active site and how it changes upon inhibitor binding, offering a complementary perspective to the static images from X-ray crystallography. d-nb.info
Mass spectrometry is an essential analytical technique used to determine the molecular weight of compounds with high accuracy. For research involving novel inhibitors like this compound, high-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition of the synthesized molecule, ensuring it matches the expected chemical formula. mdpi.comnih.gov
In the context of ligand-target interactions, native mass spectrometry has emerged as a potent method for studying non-covalent protein-inhibitor complexes. nih.gov By using gentle ionization techniques like electrospray ionization (ESI), the intact enzyme-inhibitor complex can be transferred to the gas phase, allowing for the direct observation of the bound state and determination of binding stoichiometry. nih.gov This approach has been successfully applied to study the interactions between human carbonic anhydrase I (hCA I) and various inhibitors, demonstrating its utility in characterizing the solution behavior of these complexes. nih.gov
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a "fingerprint" based on the vibrational modes of its chemical bonds and functional groups. nih.govplos.org This technique can be used to characterize the chemical structure of inhibitors and to detect changes in the protein's secondary structure upon ligand binding. nih.govresearchgate.net
When an inhibitor binds to an enzyme, it can induce conformational changes in the protein backbone. These changes alter the vibrations of the amide bonds (Amide I and Amide II bands), which can be detected by FTIR. plos.org By comparing the FTIR spectrum of the free enzyme to that of the enzyme-inhibitor complex, researchers can gain insights into the structural consequences of binding. biointerfaceresearch.comnih.gov Often, FTIR is combined with chemometric methods like Hierarchical Cluster Analysis (HCA) to classify and differentiate the spectral data, enhancing the ability to detect subtle, binding-induced changes. nih.govanstar.edu.pl
Future Research Directions and Translational Perspectives
Rational Design of Next-Generation hCA XII Inhibitors with Enhanced Selectivity and Potency
The development of next-generation hCA XII inhibitors centers on rational design strategies aimed at improving both selectivity for hCA XII over other human CA isoforms, particularly the ubiquitous hCA I and II, and increasing inhibitory potency researchgate.netnih.govrsc.org. Traditional sulfonamide-based CA inhibitors often suffer from a lack of isoform selectivity, leading to potential off-target effects researchgate.netnih.gov. Future research involves designing compounds that exploit the structural differences between hCA XII and other isoforms to achieve higher selectivity. This can involve modifying existing scaffolds or developing novel ones that interact specifically with residues unique to the hCA XII active site or its rim doi.orgacs.org. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how chemical modifications impact binding affinity and selectivity doi.orgrsc.orgnih.gov. For instance, studies on various sulfonamide and coumarin (B35378) derivatives have shown that specific substituents and linkers can significantly influence inhibitory potency and selectivity profiles against hCA XII acs.orgnih.govnih.govacs.orgtandfonline.comacs.orgbohrium.comnih.gov.
Integration of Computational and Experimental Approaches for Drug Discovery
The drug discovery process for hCA XII inhibitors increasingly relies on the integration of computational and experimental approaches researchgate.netnih.govcomputer.orgresearchgate.net. Computational methods, such as structure-based and ligand-based pharmacophore modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations (e.g., MM/GBSA), are employed to identify potential lead compounds, predict binding modes, and optimize interactions with the hCA XII active site researchgate.netnih.govnih.govnih.govcomputer.orgresearchgate.net. These in silico studies guide the synthesis of novel compounds, which are then experimentally evaluated for their inhibitory activity and selectivity using techniques like stopped-flow CO2 hydrase assays tandfonline.comacs.orgunifi.it. This iterative process allows for the rational design and prioritization of compounds with a higher likelihood of success, accelerating the identification of promising hCA XII inhibitors researchgate.netnih.govcomputer.orgresearchgate.net.
Role of hCA XII Inhibition in Modulating Tumor Microenvironment and Cancer Progression
hCA XII plays a significant role in regulating pH homeostasis in the tumor microenvironment, contributing to cancer cell survival, proliferation, invasion, and metastasis researchgate.netdoi.orgtandfonline.commdpi.comresearchgate.netnih.gov. Hypoxic conditions within solid tumors induce the overexpression of hCA XII, which helps cancer cells adapt to the acidic extracellular environment researchgate.netdoi.orgbohrium.comtandfonline.com. Inhibition of hCA XII can disrupt this pH regulation, leading to intracellular acidification and extracellular alkalinization, which can impair tumor growth and progression tandfonline.commdpi.com. Future research aims to further elucidate the precise mechanisms by which hCA XII inhibition modulates the tumor microenvironment and to determine how this modulation impacts various aspects of cancer biology, including angiogenesis, immune evasion, and metabolic reprogramming mdpi.comresearchgate.netnih.gov. Understanding these complex interactions is crucial for developing hCA XII inhibitors as effective anticancer agents.
Development of hCA XII Inhibitors as Chemical Probes for Biological Studies
Selective hCA XII inhibitors are valuable tools for probing the biological functions of this enzyme in various physiological and pathological processes nih.gov. Developing hCA XII inhibitors as chemical probes involves designing compounds with high potency and exquisite selectivity for hCA XII, often incorporating tags or labels for tracking and visualization researchgate.net. These probes can be used to study the localization, activity, and interactions of hCA XII in cells and tissues, helping to unravel its roles beyond pH regulation, such as its involvement in ion transport and interaction with other membrane proteins doi.org. Such studies can provide deeper insights into the biological significance of hCA XII and validate it as a target for different diseases.
Q & A
Q. How should researchers address discrepancies in this compound’s reported IC50 values across studies?
- Methodological Answer : Re-analyze raw data using standardized curve-fitting tools (e.g., GraphPad Prism). Publish negative results and share datasets via repositories (e.g., Zenodo) to enable meta-analyses .
- Ethical Reporting : Disclose all assay conditions (e.g., enzyme source, substrate concentrations) to minimize ambiguity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
